molecular formula C14H16O B6334663 1-(3-Cyclohexenylphenyl)ethanone CAS No. 27159-46-2

1-(3-Cyclohexenylphenyl)ethanone

Cat. No. B6334663
CAS RN: 27159-46-2
M. Wt: 200.28 g/mol
InChI Key: BZZMOYQMRITBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexenylphenyl)ethanone, or 1-(3-CPE), is an organic compound containing a cyclohexenyl group and a phenyl group attached to an ethanone. It is a colorless solid that is insoluble in water and has a melting point of approximately 110-112 °C. It is a versatile compound with a wide range of applications, including synthetic organic chemistry, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

1-(3-Cyclohexenylphenyl)ethanone has a diverse range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450, and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

1-(3-Cyclohexenylphenyl)ethanone acts as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, preventing it from catalyzing its reactions. This inhibition of cytochrome P450 can be used to study the mechanism of action of various compounds and to investigate the effects of drug-drug interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, as well as other enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the uptake of certain drugs, such as morphine, and to reduce the activity of certain transporters, such as P-glycoprotein. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

1-(3-Cyclohexenylphenyl)ethanone is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to study the mechanism of action of various compounds and to investigate the effects of drug-drug interactions. However, it is important to note that 1-(3-CPE) is an inhibitor of cytochrome P450, and thus its use in laboratory experiments may result in unintended inhibition of other enzymes or transporters.

Future Directions

1-(3-Cyclohexenylphenyl)ethanone has a wide range of applications in scientific research, and its use is likely to continue to grow. Future research may focus on developing new synthetic methods for the production of 1-(3-CPE) and exploring its potential applications in drug discovery and development. In addition, further research may focus on understanding the mechanism of action of 1-(3-CPE) and its effects on various biochemical and physiological processes. Finally, future research may explore the potential of 1-(3-CPE) as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

1-(3-Cyclohexenylphenyl)ethanone is synthesized through a two-step process. The first step involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of a base, such as triethylamine, to form a Grignard reagent. The second step involves the addition of the Grignard reagent to a phenylacetaldehyde in the presence of a base, such as triethylamine, to form this compound.

properties

IUPAC Name

1-[3-(cyclohexen-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5-6,8-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMOYQMRITBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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